Cyclosporin A-Derivative 2

Vue d'ensemble

Description

Le Dérivé 2 de la cyclosporine A est une forme modifiée de la cyclosporine A, un undecapeptide cyclique connu pour ses puissantes propriétés immunosuppressives. La cyclosporine A est principalement utilisée pour prévenir le rejet de greffe d'organes et traiter certaines maladies auto-immunes. Le Dérivé 2 de la cyclosporine A a été développé pour améliorer les propriétés thérapeutiques du composé parent tout en réduisant ses effets secondaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dérivé 2 de la cyclosporine A implique la modification de la séquence d'acides aminés de la cyclosporine A. Une méthode courante comprend la coupure oxydative de la cyclosporine A suivie de la condensation avec des amines spécifiques. Par exemple, la cyclosporine aminomodifiée peut être préparée par coupure oxydative suivie de la condensation avec la 1,2-éthylènediamine .

Méthodes de production industrielle

La production industrielle de la cyclosporine A et de ses dérivés implique généralement une fermentation submergée en utilisant le champignon Tolypocladium inflatum. Le processus de production comprend l'optimisation du milieu de culture, les techniques d'immobilisation et les approches mutationnelles pour améliorer le rendement .

Analyse Des Réactions Chimiques

Types de réactions

Le Dérivé 2 de la cyclosporine A subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et diverses amines pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la stabilité du composé .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés aminomodifiés de la cyclosporine A, qui présentent des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le Dérivé 2 de la cyclosporine A a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour ses effets sur les processus cellulaires et la réponse immunitaire.

Médecine : Exploré pour son potentiel dans le traitement des maladies auto-immunes, la prévention du rejet de greffe d'organes et en tant qu'agent anticancéreux

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'applications biotechnologiques.

Mécanisme d'action

Le Dérivé 2 de la cyclosporine A exerce ses effets en inhibant l'activité de la calcineurine, une protéine phosphatase impliquée dans l'activation des lymphocytes T. Le composé se lie au récepteur cyclophiline-1 à l'intérieur des cellules, formant un complexe qui inhibe la calcineurine. Cette inhibition empêche la déphosphorylation et l'activation des facteurs nucléaires, supprimant ainsi la réponse immunitaire .

Applications De Recherche Scientifique

Immunosuppressive Applications

Organ Transplantation:

Cyclosporin A-Derivative 2 retains the immunosuppressive properties of cyclosporin A, making it effective in preventing organ rejection in kidney, liver, and heart transplants. It acts by inhibiting T-cell activation through calcineurin inhibition, thereby reducing the immune response against transplanted organs .

Autoimmune Diseases:

This derivative has shown promise in treating autoimmune conditions such as rheumatoid arthritis and atopic dermatitis. In a study involving five patients with severe atopic dermatitis, treatment with cyclosporin resulted in significant clinical improvement with minimal side effects . The derivative's ability to modulate immune responses makes it a candidate for broader applications in autoimmune therapies.

Antiviral Applications

Recent studies have identified this compound as a potential antiviral agent, particularly against hepatitis B virus (HBV). Research demonstrated that specific derivatives could inhibit HBV entry into hepatocytes without impairing bile acid transport via the sodium taurocholate co-transporting polypeptide (NTCP) . This selective inhibition suggests that cyclosporin derivatives can be developed into antiviral drugs with fewer adverse effects compared to traditional agents.

Dermatological Applications

Gingival Overgrowth:

Cyclosporin A is known to cause gingival overgrowth in approximately 70% of patients. Research has indicated that derivatives like this compound may mitigate this side effect by targeting the underlying mechanisms involving TGF-β and LOXL2 expression in gingival epithelial cells . Understanding these pathways can lead to improved management strategies for patients undergoing treatment with cyclosporin derivatives.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with cyclophilins, which are crucial for T-cell receptor signaling pathways. By binding to these proteins, the derivative inhibits IL-2 production and T-cell activation, thus exerting its immunosuppressive effects . Moreover, cell-impermeable analogs have been shown to reduce inflammation significantly by targeting extracellular cyclophilins, indicating a novel approach to managing inflammatory diseases .

Research Findings and Case Studies

Mécanisme D'action

Cyclosporin A-Derivative 2 exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factors, ultimately suppressing the immune response .

Comparaison Avec Des Composés Similaires

Le Dérivé 2 de la cyclosporine A est comparé à d'autres composés similaires, tels que :

Cyclosporine A : Le composé parent avec de puissantes propriétés immunosuppressives.

Cyclosporine G : Un analogue avec une néphrotoxicité réduite et des effets immunosuppresseurs puissants.

Analogues non immunosuppresseurs : Dérivés modifiés qui ne présentent pas de propriétés immunosuppressives mais qui ont d'autres applications thérapeutiques.

Le Dérivé 2 de la cyclosporine A est unique en raison de son profil thérapeutique amélioré et de ses effets secondaires réduits par rapport au composé parent et à d'autres analogues .

Activité Biologique

Cyclosporin A (CsA) is a well-known immunosuppressant used primarily in organ transplantation. Its derivatives, including Cyclosporin A-Derivative 2 (CsA-D2), have garnered attention for their potential therapeutic applications beyond immunosuppression, particularly in antiviral activities and neuroprotection. This article explores the biological activity of CsA-D2, highlighting its mechanisms, efficacy, and potential clinical applications based on recent research findings.

Overview of this compound

This compound is a chemically modified form of CsA, designed to retain the immunosuppressive properties while enhancing other biological activities. The modification typically involves structural changes that can influence the compound's interaction with biological targets, particularly cyclophilins, which are crucial for its mechanism of action.

The primary mechanism by which CsA and its derivatives exert their effects is through binding to cyclophilin A (CypA). This binding inhibits calcineurin, a phosphatase involved in T-cell activation, leading to immunosuppression. However, CsA-D2 has been shown to have additional interactions that may enhance its efficacy against specific viral infections.

Antiviral Effects

Research indicates that CsA-D2 exhibits potent antiviral properties, particularly against hepatitis C virus (HCV). In a study evaluating various derivatives, CsA-D2 demonstrated significant inhibition of HCV replication with an IC50 value of approximately 1.0 μM. This is notable compared to other derivatives like FR901459, which had an IC50 of 0.14 μM . The ability of CsA-D2 to inhibit HCV suggests its potential as a therapeutic agent in treating viral infections.

Immunosuppressive Activity

While retaining immunosuppressive properties similar to CsA, CsA-D2 has been reported to have reduced immunosuppressive activity compared to its parent compound. This reduction may be advantageous in clinical settings where minimizing immunosuppression is critical while still providing therapeutic benefits against viral infections .

Neuroprotective Effects

Emerging evidence also suggests that CsA-D2 may possess neuroprotective properties. It has been shown to inhibit mitochondrial damage in neuronal cells, which could be beneficial in neurodegenerative diseases. The structural modifications in CsA-D2 enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Studies and Research Findings

- HCV Replication Inhibition : In vitro studies have demonstrated that compounds derived from CsA-D2 significantly inhibit HCV replication in cell cultures. The most effective derivatives showed IC50 values lower than 1 μM, indicating strong antiviral activity .

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, CsA-D2 exhibited protective effects by reducing cell death and preserving mitochondrial function. These findings suggest a potential role for CsA-D2 in treating conditions like Alzheimer's disease or other neurodegenerative disorders .

- Clinical Trials : Several derivatives of CsA, including CsA-D2, are currently under investigation in clinical trials aimed at evaluating their efficacy against HCV and other viral infections. Early results indicate promising outcomes regarding safety profiles and antiviral efficacy .

Data Tables

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Cyclosporin A | 0.14 | Antiviral |

| This compound | 1.0 | Antiviral |

| FR901459 | 0.14 | Antiviral |

| CsA | Varies | Immunosuppressive |

Propriétés

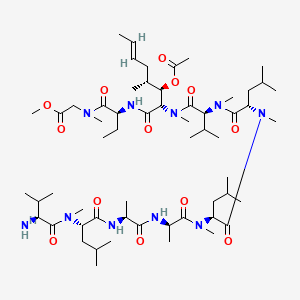

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFGUZDCBKWXNG-LIVSJIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H104N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.